molecular formula C19H19NO4S B3966685 N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-2-phenoxyacetamide

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-2-phenoxyacetamide

Cat. No. B3966685
M. Wt: 357.4 g/mol
InChI Key: NPDQTMROOATGIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-2-phenoxyacetamide, also known as TDFA, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic properties. TDFA is a member of the thiazolidinedione family of compounds, which are known to have anti-inflammatory, anti-diabetic, and anti-cancer properties.

Mechanism of Action

The exact mechanism of action of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-2-phenoxyacetamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in regulating glucose and lipid metabolism. This compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates inflammation and immune responses. Additionally, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in epigenetic regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to improve glucose tolerance and insulin sensitivity, suggesting that this compound may be a potential treatment for type 2 diabetes. This compound has also been shown to reduce inflammation and oxidative stress, which are implicated in the development of several chronic diseases. Additionally, this compound has been shown to inhibit cancer cell growth and induce cell death, suggesting that this compound may be a potential treatment for cancer.

Advantages and Limitations for Lab Experiments

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-2-phenoxyacetamide has several advantages for lab experiments, including its stability, solubility, and purity. This compound is stable under a variety of conditions, making it a viable compound for long-term storage and use in experiments. This compound is also highly soluble in a variety of solvents, making it easy to dissolve and use in experiments. Additionally, this compound is highly pure, which reduces the risk of contamination and ensures consistent results.
However, there are also limitations to using this compound in lab experiments. This compound is a synthetic compound, which may limit its applicability to natural systems. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments. Finally, the cost of synthesizing this compound may be prohibitive for some labs, which may limit its availability for research.

Future Directions

There are several future directions for research on N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-2-phenoxyacetamide. One area of research could focus on the development of more efficient synthesis methods for this compound, which would increase its availability for research. Another area of research could focus on elucidating the mechanism of action of this compound, which would provide insight into its potential therapeutic properties. Additionally, future research could investigate the potential use of this compound in the treatment of other diseases, such as inflammatory bowel disease, Alzheimer's disease, and Parkinson's disease. Finally, future research could investigate the potential use of this compound in combination with other drugs, which may enhance its therapeutic properties.

Scientific Research Applications

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-2-phenoxyacetamide has been the subject of several scientific studies due to its potential therapeutic properties. One study investigated the anti-inflammatory effects of this compound in a mouse model of acute lung injury. The results showed that this compound reduced lung inflammation and improved lung function, suggesting that this compound may be a potential treatment for inflammatory lung diseases. Another study investigated the anti-cancer properties of this compound in human breast cancer cells. The results showed that this compound inhibited cancer cell growth and induced cell death, suggesting that this compound may be a potential treatment for breast cancer.

properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S/c1-15-7-9-16(10-8-15)20(17-11-12-25(22,23)14-17)19(21)13-24-18-5-3-2-4-6-18/h2-12,17H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDQTMROOATGIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.